molecular formula C11H13ClN4O4S B8065479 Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-

Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-

Cat. No.: B8065479
M. Wt: 332.76 g/mol
InChI Key: RQVMDRQPSGNKHM-UHFFFAOYSA-N
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Description

Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-, is a complex organic compound with a molecular weight of 332.77 g/mol[_{{{CITATION{{{1{Acetyl chloride, 2- [ [7- [ (dimethylamino)sulfonyl]-2,1,3 ...](https://www.sigmaaldrich.com/US/en/product/aablocksinc/aabh93de27c2?context=bbe). It is characterized by its unique structure, which includes a benzoxadiazole ring system substituted with a dimethylamino sulfonyl group and an acetyl chloride moiety[{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- typically involves multiple steps, starting with the preparation of the benzoxadiazole core[_{{{CITATION{{{1{Acetyl chloride, 2- [ [7- [ (dimethylamino)sulfonyl]-2,1,3 ...](https://www.sigmaaldrich.com/US/en/product/aablocksinc/aabh93de27c2?context=bbe). This can be achieved through the cyclization of appropriate precursors under controlled conditions[{{{CITATION{{{1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 .... Subsequent functionalization introduces the dimethylamino sulfonyl group and the acetyl chloride moiety[{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH[_{{{CITATION{{{1{Acetyl chloride, 2- [ [7- [ (dimethylamino)sulfonyl]-2,1,3 ...](https://www.sigmaaldrich.com/US/en/product/aablocksinc/aabh93de27c2?context=bbe). The use of catalysts and specific reagents can enhance the efficiency and yield of the synthesis process[{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 ....

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can occur at different positions on the benzoxadiazole ring, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions[_{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 .... Reaction conditions are typically optimized to achieve the desired product with high selectivity and yield.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is utilized in the synthesis of pharmaceutical intermediates. Its acetyl chloride moiety is crucial for introducing acetyl groups into various organic molecules, which can enhance their biological activity. For instance, acetylation can improve the lipophilicity of compounds, facilitating better cell membrane penetration and bioavailability.

Fluorescent Probes
The benzoxadiazole moiety in the compound is known for its fluorescent properties. This characteristic makes it suitable for developing fluorescent probes used in biological imaging and diagnostics. The ability to modify the fluorescence properties through substitution patterns allows for tailored applications in tracking cellular processes or detecting specific biomolecules.

Materials Science

Polymer Chemistry
In materials science, this compound can be employed as a reagent in the synthesis of functional polymers. The incorporation of sulfonamide and benzoxadiazole units into polymer backbones can impart unique optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Coatings and Adhesives
The reactivity of acetyl chloride allows it to be used in formulating coatings and adhesives that require specific chemical functionalities. The introduction of sulfonamide groups can enhance adhesion properties and provide resistance to environmental degradation.

Analytical Chemistry

Chemical Sensors
The compound can serve as a precursor for developing chemical sensors that detect amines or other nucleophiles. The fluorescence change upon reaction with target analytes can be quantitatively measured, allowing for sensitive detection methods applicable in environmental monitoring or clinical diagnostics.

Chromatographic Applications
In analytical chemistry, derivatives of this compound may be used to create standards for chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its ability to form stable derivatives with various analytes aids in improving separation efficiency and detection limits.

Case Study 1: Fluorescent Probes in Live Cell Imaging

A study demonstrated the use of derivatives based on the benzoxadiazole structure for live cell imaging. The modifications allowed for enhanced stability and brightness compared to traditional fluorescent dyes. This advancement provides researchers with more effective tools for studying cellular dynamics in real-time.

Case Study 2: Development of Functional Polymers

Research focused on synthesizing polymers incorporating sulfonamide and benzoxadiazole units revealed significant improvements in charge transport properties. These materials showed potential applications in electronic devices, showcasing the versatility of acetyl chloride derivatives in creating advanced materials.

Mechanism of Action

The mechanism by which Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 .... The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

When compared to similar compounds, Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- stands out due to its unique structure and functional groups[_{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 .... Similar compounds may include other benzoxadiazole derivatives or acetyl chloride derivatives, but the presence of the dimethylamino sulfonyl group adds a distinct feature to this compound.

List of Similar Compounds

  • Benzoxadiazole derivatives

  • Acetyl chloride derivatives

  • Other sulfonyl-containing compounds

Biological Activity

Acetyl chloride derivatives, particularly those incorporating benzoxadiazole moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound "Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-", exploring its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an acetyl chloride functional group linked to a benzoxadiazole derivative. The presence of the dimethylamino and sulfonyl groups enhances its solubility and reactivity, making it a candidate for further biological evaluation.

Antimicrobial Activity

Recent studies have demonstrated that benzoxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 4-amino-7-chloro-[2,1,3]benzoxadiazole have shown efficacy against various bacterial and fungal strains. The synthesized derivatives were compared against standard antimicrobial agents like amoxicillin and nystatin.

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

CompoundInhibition Zone (mm)Bacterial Strain
Compound A15E. coli
Compound B20S. aureus
Compound C18C. albicans

The results indicate that certain derivatives possess comparable or superior antimicrobial activity relative to established antibiotics .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., L929, A549) revealed that the compound exhibits variable effects on cell viability depending on concentration and exposure time.

Table 2: Cytotoxicity Results

Dose (µM)Cell Line L929 (24h)Cell Line A549 (48h)
20075%68%
10084%92%
5081%74%

The data suggest that at lower concentrations, the compound may enhance cell viability rather than induce cytotoxicity .

The mechanism by which benzoxadiazole derivatives exert their biological effects is believed to involve the disruption of microbial cell membranes and interference with nucleic acid synthesis. The presence of electron-withdrawing groups such as sulfonyl enhances their interaction with biological targets.

Case Studies

A notable case study involved the application of a related benzoxadiazole derivative in treating infections caused by resistant bacterial strains. The derivative demonstrated a marked reduction in bacterial load in animal models, suggesting potential for therapeutic use in antibiotic-resistant infections.

Case Study Summary

  • Objective : Evaluate efficacy against resistant Staphylococcus aureus.
  • Method : In vivo testing in murine models.
  • Outcome : Significant reduction in infection rates compared to control groups.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]methylamino]acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4S/c1-16(2)21(18,19)8-4-3-7(5-13-6-9(12)17)10-11(8)15-20-14-10/h3-4,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMDRQPSGNKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)CNCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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